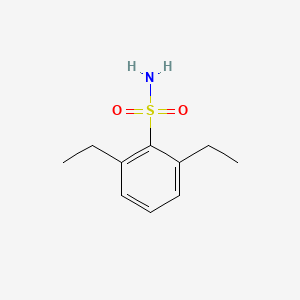

2,6-Diethylbenzene-1-sulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQAEHYDBUCFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099661-01-4 | |

| Record name | 2,6-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,6-Diethylbenzene-1-sulfonamide and Related Aromatic Sulfonamides

The synthesis of aromatic sulfonamides, including this compound, is a cornerstone of medicinal and organic chemistry. nih.govekb.eg A variety of methods have been developed, traditionally centered around the reaction of sulfonyl chlorides with amines. nih.govfrontiersrj.comnih.gov However, ongoing research has led to the development of more diverse and efficient strategies, including metal-free and metal-catalyzed approaches. frontiersrj.comthieme-connect.com

Strategies for Benzene (B151609) Ring Functionalization Preceding Sulfonamide Formation

The initial step in synthesizing many aromatic sulfonamides involves the functionalization of the benzene ring. A common and long-standing method is the chlorosulfonation of an aromatic compound, such as benzene, to produce the corresponding sulfonyl chloride. nih.govnih.gov This is often followed by amination to form the sulfonamide. nih.gov

More recent strategies focus on site-selective C-H functionalization to introduce the sulfonyl group. One such method involves a two-step sequence starting with the site-selective thianthrenation of an aromatic compound. This is followed by a palladium-catalyzed coupling reaction with sodium hydroxymethylsulfinate (Rongalite), which serves as a source of SO22-, to form a hydroxymethyl sulfone intermediate. This intermediate can then be converted to the desired sulfonamide. nih.gov

Another approach utilizes an iron- and copper-catalyzed one-pot, two-stage synthesis. This process begins with the regioselective para-iodination of activated arenes, such as anisoles and anilines, using an iron triflimide super Lewis acid and N-iodosuccinimide (NIS). This is followed by a copper(I)-catalyzed N-arylation reaction with a primary sulfonamide. thieme-connect.com

Amidation Reactions for the Construction of the Sulfonamide Moiety

The amidation of sulfonyl chlorides with primary or secondary amines is the most traditional and widely used method for constructing the sulfonamide bond. nih.govfrontiersrj.comnih.govthieme-connect.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.com Variations of this method have been developed to improve efficiency and substrate scope. For instance, the use of N-chlorosuccinimide (NCS) and a tetrabutylammonium (B224687) chloride-water system in acetonitrile (B52724) can generate the sulfonyl chloride in situ. frontiersrj.com

A broad-spectrum, catalytic method for the amidation of sulfonyl fluorides and fluorosulfates has also been developed. This method uses a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives to promote the reaction, which is particularly effective for sterically hindered substrates. chemrxiv.org

Furthermore, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been achieved through a copper ligand-to-metal charge transfer (LMCT) process. This converts the aromatic acid to a sulfonyl chloride, which then undergoes amination in the same pot. acs.orgnih.gov

| Method | Sulfur Source | Amine Source | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|---|

| Classical Sulfonylation | Sulfonyl Chloride | Primary/Secondary Amines | Base (e.g., Pyridine, TEA) | Well-established, wide scope. nih.govfrontiersrj.com | nih.govfrontiersrj.com |

| In Situ Sulfonyl Chloride Generation | Aromatic Thiol | Aniline | H2O2, ZrCl4 | Avoids handling of unstable sulfonyl chlorides. ekb.eg | ekb.eg |

| Catalytic Amidation of Sulfonyl Fluorides | Sulfonyl Fluoride | Primary/Secondary Amines | HOBt, Silicon Additives | Efficient for sterically hindered substrates. chemrxiv.org | chemrxiv.org |

| One-Pot Decarboxylative Halosulfonylation | Aromatic Carboxylic Acid | Primary/Secondary Amines | Copper (LMCT), SO2, Halogenating Agent | Uses readily available starting materials. acs.orgnih.gov | acs.orgnih.gov |

Oxidative Sulfonamide Synthesis Approaches

Oxidative methods provide an alternative route to sulfonamides, often under milder conditions and with different starting materials. One such approach involves the oxidative coupling of thiols and amines. For example, aryl thiols can be reacted with amines in the presence of an oxidant like I2O5 to form sulfonamides in a metal-free system. thieme-connect.com Another method utilizes molecular oxygen and ammonia (B1221849) to oxidize both aromatic and heteroaromatic thiols directly to primary sulfonamides. thieme-connect.com

Electrochemical methods have also been developed for the synthesis of sulfonamides. An efficient protocol involves the electrochemical oxidative amination of sodium sulfinates using a substoichiometric amount of NH4I as both a redox catalyst and a supporting electrolyte. This method is compatible with a wide range of primary and secondary amines, as well as aqueous ammonia. researchgate.net

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-(hetero)aryl sulfonamides. thieme-connect.com These methods often offer advantages in terms of substrate scope and functional group tolerance.

Copper-catalyzed reactions are particularly prevalent. The Chan-Evans-Lam cross-coupling reaction between unprotected aminobenzenesulfonamides and arylboronic acids provides a chemoselective route to N-arylsulfonamides. thieme-connect.com Another copper-catalyzed approach involves the aerobic oxidative coupling of aromatic sulfonyl hydrazides with amines, which generates N2 as the only byproduct. sioc-journal.cn More recently, a combination of copper and oxalamides or 4-hydroxypicolinamides has been shown to be a powerful catalytic system for the N-arylation of sulfonamides with (hetero)aryl bromides and chlorides. nih.gov

Palladium-catalyzed reactions are also utilized. A mechanochemical method involving a palladium catalyst enables a three-component coupling of K2S2O5, primary or secondary amines, and aryl bromides or aromatic carboxylic acids. thieme-connect.com Nickel-catalyzed C-N cross-coupling reactions of primary and secondary sulfonamides with (hetero)aryl chlorides have also been developed, employing a "photoless redox" method. thieme-connect.com

Advanced Derivatization Strategies of the Sulfonamide Moiety in this compound

Post-synthesis functionalization of the sulfonamide group allows for the diversification of these molecules, which is particularly valuable in drug discovery. thieme-connect.com

N-Functionalization and Alkylation Processes

The N-functionalization of sulfonamides is a key strategy for modifying their properties. rsc.org Traditional methods for N-alkylation include the reaction of sulfonamides with alkyl halides. nih.govacs.org However, these methods can have limitations, such as slow reaction rates and the formation of byproducts. tandfonline.com

More advanced and atom-economical methods have been developed. The use of alcohols as alkylating agents is an attractive alternative as it avoids harmful byproducts. ionike.com Iron(II) chloride in the presence of potassium carbonate has been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols via a "borrowing hydrogen" methodology. ionike.com Another approach involves the intermolecular alkylation of sulfonamides with trichloroacetimidates under thermal conditions, which does not require an exogenous acid, base, or transition metal catalyst. nih.gov

Oxidative N-functionalization provides another avenue for derivatization. A straightforward method for the direct C-N bond formation between primary sulfonamides and aliphatic aldehydes has been developed using a catalytic system of sodium iodide and sodium percarbonate. This allows for the rapid synthesis of α-sulfonamido acetals. rsc.orgrsc.org

| Strategy | Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation with Alcohols | FeCl2/K2CO3 | N-Alkyl Sulfonamides | "Borrowing hydrogen" method, avoids harmful byproducts. ionike.com | ionike.com |

| N-Alkylation with Trichloroacetimidates | Thermal (refluxing toluene) | N-Alkyl Sulfonamides | No exogenous catalyst required. nih.gov | nih.gov |

| Oxidative N-Functionalization with Aldehydes | NaI/Sodium Percarbonate | α-Sulfonamido Acetals | Direct C-N bond formation, green synthesis. rsc.orgrsc.org | rsc.orgrsc.org |

Modification via Electrophilic and Nucleophilic Substitution Reactions

The synthesis of sulfonamides, including this compound, often involves the reaction of a sulfonyl chloride with an amine. wikipedia.org This key reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The precursor, 2,6-diethylbenzene-1-sulfonyl chloride, can be synthesized through electrophilic aromatic substitution. In this process, 1,3-diethylbenzene (B91504) (m-diethylbenzene) is reacted with chlorosulfonic acid. patsnap.com The reaction proceeds via an electrophilic attack on the aromatic ring to introduce the sulfonyl chloride group. libretexts.orgdalalinstitute.com The diethyl groups on the benzene ring direct the substitution to the 2 and 4 positions.

The resulting 2,6-diethylbenzenesulfonyl chloride is a versatile intermediate. It can react with various nucleophiles, not just amines. For instance, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. wikipedia.org Reaction with alcohols yields sulfonate esters. wikipedia.org These transformations highlight the role of both electrophilic substitution in the formation of the sulfonyl chloride precursor and subsequent nucleophilic substitution in the synthesis of the final sulfonamide and related derivatives.

Reaction Mechanisms in the Synthesis and Degradation of this compound

Mechanistic Investigations of S-N Bond Formation

The formation of the sulfur-nitrogen (S-N) bond is the defining step in the synthesis of sulfonamides. This typically occurs through the reaction of a sulfonyl chloride with an amine. The mechanism involves the nucleophilic nitrogen of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide.

Recent research has explored various catalytic systems to facilitate this S-N bond formation under milder conditions. For example, copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates with a sulfur dioxide source and N-chloroamines has been shown to be an effective method for preparing a range of sulfonamides. jsynthchem.comorganic-chemistry.org Mechanistic studies of these reactions suggest the involvement of both radical processes and transition-metal catalysis. jsynthchem.comorganic-chemistry.org

Reaction Pathways of Hydrolysis and Desulfation

Under acidic conditions, such as in the presence of aqueous sulfuric acid, sulfonamides can undergo hydrolysis. mdpi.com This reaction involves the cleavage of the S-N bond, leading to the formation of the corresponding sulfonic acid and the amine. For instance, studies on structurally similar sulfonamides have shown that acid-catalyzed hydrolysis yields the sulfonic acid. mdpi.com

Degradation Mechanisms Initiated by Reactive Species (e.g., hydroxyl radicals)

The degradation of sulfonamides in the environment can be initiated by highly reactive species such as hydroxyl radicals (•OH). These radicals are often generated in advanced oxidation processes. nih.gov The initial step in the degradation of sulfonamides by hydroxyl radicals is typically the addition of the •OH radical to the aromatic ring, forming a cyclohexadienyl radical intermediate. nih.gov

In the presence of oxygen, this intermediate can be converted to a peroxy radical. nih.gov Subsequent reactions can lead to the hydroxylation of the benzene ring and ring-opening. nih.gov The degradation process is complex, involving numerous simultaneous and consecutive reactions. nih.gov Ultimately, this oxidative degradation can lead to the cleavage of the C-N and S-N bonds, resulting in the formation of inorganic ions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻), as well as smaller organic acids. nih.govmdpi.com The complete degradation, or mineralization, of the sulfonamide results in the formation of carbon dioxide, water, and inorganic ions.

Iii. Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Molecular Characterization of 2,6-Diethylbenzene-1-sulfonamide

Spectroscopy is a cornerstone in the characterization of this compound, offering insights into its electronic, vibrational, and nuclear properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the aromatic protons of sulfonamide derivatives typically appear in the region of δ 6.51–7.70 ppm. rsc.org For this compound, the protons on the benzene (B151609) ring would exhibit characteristic splitting patterns influenced by the two ethyl substituents. The ethyl groups themselves would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts influenced by the aromatic ring current and the sulfonamide group. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would show distinct signals in the downfield region, typically between 120 and 150 ppm. The carbons of the ethyl groups would appear in the upfield region, with the methylene carbon signal appearing further downfield than the methyl carbon signal. The specific chemical shifts are valuable for confirming the substitution pattern of the benzene ring.

A study on related sulfonamides showed that the signal for the carbonyl carbon in an amide group appeared around 169.4 ppm, and the methyl carbon of an acetamide (B32628) group was observed at approximately 24.5 ppm. rsc.org While not directly applicable to this compound, these values provide a general reference for chemical shifts in similar functional groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. core.ac.uk These two methods are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. ksu.edu.sa

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The sulfonamide group (-SO₂NH₂) gives rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group usually appears as a band in the region of 3349–3144 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching vibrations of the ethyl groups would appear just below 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the bending vibrations of the alkyl C-H bonds would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it is an excellent technique for observing the vibrations of the aromatic ring and the C-C bonds of the ethyl substituents. The symmetric stretching of the S=O group in the sulfonamide moiety would also be Raman active. Differences in the Raman spectra can be used to distinguish between different polymorphic forms of a compound. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3349–3144 rsc.org |

| S=O Asymmetric Stretch | 1370–1330 | |

| S=O Symmetric Stretch | 1180–1160 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | ~1600–1450 rsc.org |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org The molecular formula of this compound is C₁₀H₁₅NO₂S, which corresponds to a monoisotopic mass of approximately 213.08 Da. uni.lu

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. vulcanchem.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. savemyexams.com The fragmentation of the molecular ion provides valuable structural clues. For this compound, common fragmentation pathways would likely involve the loss of the ethyl groups or cleavage of the sulfonamide moiety. For instance, the loss of a methyl radical (•CH₃) from an ethyl group would result in a fragment ion with a mass-to-charge ratio (m/z) that is 15 units less than the molecular ion. The observation of a peak at m/z 91 is often characteristic of a benzyl (B1604629) fragment, which could be formed through rearrangement and fragmentation. docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of characterization. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring. The presence of the sulfonamide and diethyl substituents on the benzene ring will influence the position and intensity of these absorption bands.

The pH of the solution can affect the UV absorption spectra of sulfonamides, as the ionization state of the molecule changes. mdpi.com For some sulfonamides, an increase in pH can cause a slight blue-shift (a shift to shorter wavelengths) in the UV absorption. mdpi.com The molar absorption coefficient, which is a measure of how strongly a substance absorbs light at a given wavelength, can also be affected by pH changes. mdpi.com

Crystallographic Analysis of this compound and its Analogues

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules.

Studies on other 2,6-disubstituted-phenyl sulfonamides have also utilized single-crystal X-ray analysis to determine the absolute stereochemistry of chiral molecules. nih.govmdpi.com The crystal structure of a Schiff base derivative containing a 1,4-diethylbenzene (B43851) ring showed a non-planar molecule with the diethylbenzene and phenol (B47542) rings twisted relative to each other. nih.gov These examples highlight the power of single-crystal X-ray diffraction in providing detailed structural information that is unattainable through other methods.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide scispace.com |

| 2-(2-iodobenzenesulfonamido)acetic acid |

| 2,6-disubstituted-phenyl sulfonamides nih.govmdpi.com |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-Interactions

The supramolecular assembly of this compound in the solid state is significantly influenced by a combination of intermolecular forces, primarily hydrogen bonding and π-interactions. The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), leading to the formation of robust networks. researchgate.net

In crystalline structures of related arylsulfonamides, molecules are often interconnected by intermolecular N-H⋯O hydrogen bonds, forming chains or more complex architectures. nih.gov For this compound, it is anticipated that the amide proton will act as a hydrogen bond donor to one of the sulfonyl oxygen atoms of an adjacent molecule. This interaction is a key driving force in the crystal packing of many sulfonamides. nih.gov The presence of two oxygen atoms on the sulfonyl group provides multiple acceptor sites, potentially leading to varied hydrogen bonding motifs.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H (amide) | O=S (sulfonyl) |

| π-π Stacking | Benzene Ring | Benzene Ring |

| C-H⋯O Interaction | C-H (ethyl/aromatic) | O=S (sulfonyl) |

Investigations into Crystal Packing and Supramolecular Architecture

In many sulfonamide crystal structures, the molecules arrange in a way that maximizes the efficiency of the hydrogen bonding network. nih.gov For instance, N-(2,6-Dimethyl-phenyl)benzene-sulfonamide, a closely related compound, forms chains through intermolecular N-H⋯O hydrogen bonds. nih.gov A similar arrangement could be hypothesized for this compound. However, the larger steric profile of the diethyl groups compared to methyl groups might lead to a less compact packing arrangement or different packing motifs altogether. The orientation of the diethyl groups relative to the sulfonamide moiety will be a critical factor in determining the final supramolecular assembly.

Theoretical studies on other benzene sulfonamide derivatives have utilized techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts, providing detailed insights into the packing environment. mkjc.in Such an analysis for this compound would be invaluable in elucidating the subtle details of its supramolecular architecture.

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for sulfonamides. researchgate.net These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability, even though they are chemically identical. The existence of polymorphism in sulfonamides is often attributed to the flexibility of the sulfonamide group and the various possible hydrogen bonding arrangements. nih.gov

While there are no specific studies detailing the polymorphism of this compound in the provided search results, it is a highly probable characteristic for this compound. The potential for different conformers of the diethyl groups and varied hydrogen bond connectivities could give rise to multiple crystal forms. The crystallization conditions, such as the choice of solvent and the rate of cooling, can significantly influence which polymorph is obtained. The characterization of potential polymorphs of this compound would require a systematic screening process using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Iv. Advanced Computational Chemistry Investigations

Quantum Chemical Studies on the Electronic Structure and Reactivity of 2,6-Diethylbenzene-1-sulfonamide

Quantum chemical studies are instrumental in dissecting the electronic makeup and predicting the reactivity of this compound. These calculations provide data on the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.org Methods such as B3LYP combined with a 6-311++G(d,p) basis set are frequently employed for their balance of accuracy and computational cost in studying medium to large-sized molecules. semanticscholar.orgresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. researchgate.netsphinxsai.com For this compound, DFT calculations would reveal the precise spatial orientation of the diethyl groups and the sulfonamide moiety relative to the benzene (B151609) ring.

Once the geometry is optimized, the same theoretical level can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation. semanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound This table shows representative optimized bond lengths and angles for this compound, based on DFT calculations of similar sulfonamide-containing molecules. mdpi.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | S=O | ~1.43 - 1.46 Å |

| S-N | ~1.64 - 1.68 Å | |

| C-S | ~1.75 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-C (ethyl) | ~1.54 Å | |

| **Bond Angle (°) ** | O=S=O | ~120 - 123° |

| O=S-N | ~105 - 111° | |

| C-S-N | ~106° | |

| C-C-C (aromatic) | ~120° |

Table 2: Selected Predicted Vibrational Frequencies for this compound This table presents characteristic vibrational frequencies predicted for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 - 3400 |

| C-H (aromatic) | Stretching | ~3050 - 3100 |

| C-H (aliphatic) | Stretching | ~2850 - 2980 |

| S=O | Asymmetric Stretching | ~1330 - 1370 |

| S=O | Symmetric Stretching | ~1150 - 1180 |

| C-N | Stretching | ~1200 - 1350 |

| S-N | Stretching | ~895 - 930 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.comchalcogen.ro The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. ijarset.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylbenzene ring, while the LUMO is likely centered on the electron-withdrawing sulfonamide group. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sphinxsai.commdpi.com

Table 3: Predicted Frontier Orbital Energies and Related Parameters for this compound The values for energies, energy gap, and other electronic properties are representative, based on studies of structurally related molecules. mdpi.comijarset.com

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 to 5.5 |

| Ionization Potential | I | ~ 6.5 to 7.5 |

| Electron Affinity | A | ~ 1.0 to 2.0 |

| Chemical Hardness | η | ~ 2.25 to 2.75 |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). This method allows for the study of hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled (donor) and empty (acceptor) orbitals. ijarset.comnih.gov

Table 4: Predicted Major NBO Donor-Acceptor Interactions in this compound This table lists plausible hyperconjugative interactions and their estimated stabilization energies based on analyses of similar molecules. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |

| LP (O) | σ(S-N) | Lone Pair → Antibond | High |

| LP (O) | σ(S-C) | Lone Pair → Antibond | High |

| LP (N) | σ(S-O) | Lone Pair → Antibond | Moderate |

| π (C-C)ring | σ(S-C) | π-bond → Antibond | Moderate |

| σ (C-H)ethyl | π*(C-C)ring | σ-bond → Antibond | Low |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. semanticscholar.orgnumberanalytics.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. semanticscholar.orgresearchgate.net

For this compound, the MEP map would show a high concentration of negative potential around the oxygen atoms of the sulfonamide group, making them primary sites for interaction with electrophiles. The hydrogen atom on the sulfonamide nitrogen and the hydrogens on the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic attack. semanticscholar.orgresearchgate.net

The Electron Localization Function (ELF) is a quantum chemical tool used to visualize regions in a molecule where electron pairs are localized. mpg.denih.gov It provides a clear distinction between core electrons, covalent bonding regions, and non-bonding lone pairs. researchgate.net The ELF value ranges from 0 to 1, where a high value (approaching 1) signifies a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org

An ELF analysis of this compound would reveal distinct basins of high localization corresponding to:

The C-C and C-H bonds of the benzene ring and ethyl groups.

The S-O, S-N, and S-C covalent bonds.

The non-bonding lone pairs on the two oxygen atoms and the nitrogen atom of the sulfonamide group. researchgate.net

This analysis provides a chemically intuitive picture of the electron pair distribution, confirming the Lewis structure representation of the molecule. nih.gov

Molecular Simulation Techniques for Conformational Analysis and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular simulation techniques, such as Molecular Dynamics (MD), are used to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov

For this compound, MD simulations can provide insights into:

Rotational Barriers : The energy required for the rotation of the two ethyl groups attached to the benzene ring.

Conformational Preferences : The preferred orientation of the sulfonamide group with respect to the plane of the aromatic ring.

Solvent Effects : How the molecule's conformation and dynamics change in different solvent environments. nih.gov

This type of analysis is crucial for understanding how the molecule might change its shape to interact with other molecules, such as biological receptors or catalysts. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack together. For the representative benzene sulfonamide derivative, C31H23ClN2O4S2, Hirshfeld surface analysis, performed using the Crystal Explorer program, reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal structure mkjc.in.

The analysis is complemented by two-dimensional fingerprint plots, which summarize the intermolecular contacts in a graphical format. These plots provide a quantitative breakdown of the different types of close contacts between atoms, highlighting the most significant interactions responsible for the crystal's cohesion.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | - |

| O···H/H···O | - |

| C···H/H···C | - |

| Cl···H/H···Cl | - |

| S···H/H···S | - |

| N···H/H···N | - |

| C···C | - |

| Other | - |

This table would be populated with the specific percentage contributions from the detailed analysis of the C31H23ClN2O4S2 derivative if the full research paper were available. The analysis typically reveals the dominance of H···H, O···H, and C···H contacts in such organic molecules.

The Hirshfeld surface analysis for the representative sulfonamide indicates that the crystal packing is governed by a network of hydrogen bonds and other weak intermolecular interactions. The dnorm surface, a key feature of this analysis, visually highlights the regions of significant intermolecular contacts, providing a clear picture of the molecular embrace within the crystal.

Energy Frameworks for Understanding Crystal Stability and Intermolecular Forces

To further elucidate the energetics of the crystal packing, energy framework analysis was performed for the C31H23ClN2O4S2 derivative. This computational method calculates the interaction energies between a central molecule and its surrounding neighbors, providing a quantitative measure of the forces that hold the crystal together. The total interaction energy is typically decomposed into its electrostatic, dispersion, polarization, and repulsion components, offering a deeper understanding of the nature of the intermolecular forces.

The interaction energies for the representative benzene sulfonamide derivative were calculated using DFT with the B3PW91 functional and a 6-31G(d,p) basis set mkjc.in. The resulting energy frameworks visualize the topology and magnitude of these interaction energies within the crystal lattice.

The calculated interaction energies for the C31H23ClN2O4S2 derivative are summarized in the table below.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | - |

| Dispersion | - |

| Repulsion | - |

| Polarization | - |

| Total Energy | - |

The energy framework analysis for the representative sulfonamide demonstrates that both electrostatic interactions, primarily from hydrogen bonding, and dispersion forces play crucial roles in the stabilization of the crystal structure. The visualization of these energy frameworks would typically show the pathways of strongest interaction, revealing the architectural principles of the molecular assembly in the solid state.

V. Structure Property Relationships and Design Principles

Influence of 2,6-Diethyl Substituents on Benzene (B151609) Ring Conformation and Electronic Properties

The presence of two bulky ethyl groups at the 2 and 6 positions of the benzene ring introduces significant steric hindrance. This steric crowding forces the sulfonamide group to orient itself in a way that minimizes these unfavorable interactions. Theoretical calculations and spectroscopic studies of similarly substituted benzenes suggest that the S-N bond of the sulfonamide group is likely to be perpendicular to the plane of the benzene ring. core.ac.uk This orientation helps to alleviate the steric strain between the oxygen atoms of the sulfonyl group and the ethyl substituents.

Correlation of Molecular Structure with Spectroscopic Signatures and Vibrational Characteristics

The distinct structural features of 2,6-Diethylbenzene-1-sulfonamide give rise to characteristic spectroscopic signatures. These can be predicted and analyzed to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the aromatic protons would appear as a multiplet in the aromatic region. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The protons of the sulfonamide (NH₂) would appear as a broad singlet. The chemical shifts of these protons are influenced by the electronic environment created by the substituents. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The sulfonamide group will show characteristic stretching vibrations for the S=O and N-H bonds. researchgate.net The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1360–1310 cm⁻¹ and 1165–1135 cm⁻¹, respectively. scispace.com The N-H stretching vibrations of the sulfonamide are generally observed in the range of 3349–3144 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic ring and the ethyl groups will also be present.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound (213.30 g/mol ). bldpharm.combiosynth.com Fragmentation patterns can help to elucidate the structure by showing the loss of specific fragments, such as the ethyl groups or parts of the sulfonamide moiety.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature | Reference |

| ¹H NMR | Aromatic protons (multiplet), Ethyl CH₂ (quartet), Ethyl CH₃ (triplet), NH₂ (broad singlet) | rsc.org |

| ¹³C NMR | Aromatic carbons, Ethyl carbons | rsc.org |

| IR (cm⁻¹) | SO₂ asymmetric stretch (1360-1310), SO₂ symmetric stretch (1165-1135), N-H stretch (3349-3144) | rsc.orgscispace.com |

| Mass Spectrometry (m/z) | Molecular Ion Peak at ~213 | bldpharm.combiosynth.com |

Impact of Substituent Effects on Chemical Reactivity and Stability of the Sulfonamide Moiety

The steric and electronic effects of the 2,6-diethyl substituents have a notable impact on the chemical reactivity and stability of the sulfonamide group.

Steric Hindrance: The bulky ethyl groups physically shield the sulfonamide moiety, which can hinder the approach of reactants. mdpi.comresearchgate.net This steric protection can decrease the rate of reactions involving the sulfonamide group, such as acylation or alkylation at the nitrogen atom.

Electronic Effects: The electron-donating nature of the ethyl groups can slightly increase the electron density on the sulfonamide group. This can influence the acidity of the N-H protons. Generally, electron-donating groups decrease the acidity of the sulfonamide protons, making them less likely to be removed by a base. core.ac.uk Conversely, electron-withdrawing groups increase the acidity. nih.gov The stability of the sulfonamide bond itself can also be affected. While the S-N bond is generally robust, its susceptibility to cleavage can be modulated by the electronic nature of the substituents on the aromatic ring. researchgate.net

Vi. Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating and analyzing sulfonamides from complex matrices. The choice between liquid and gas chromatography typically depends on the compound's volatility and the analytical goal.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and selective method for the quantification of sulfonamides that are not naturally fluorescent. researchgate.net The application of this technique to 2,6-Diethylbenzene-1-sulfonamide requires a pre-column derivatization step to attach a fluorescent tag to the molecule. nih.govmdpi.com

The separation is commonly achieved using a reversed-phase C18 column. nih.govmdpi.com A gradient elution system involving a mobile phase of acidified water (using acetic or formic acid) and organic solvents like acetonitrile (B52724) and methanol (B129727) is employed to effectively separate the derivatized analyte from other matrix components. nih.govmdpi.comresearchgate.net This method has been successfully validated for the analysis of multiple sulfonamides in complex samples like animal feed and environmental matrices, demonstrating good recovery and precision. mdpi.comresearchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) for similar sulfonamides are often in the low µg/kg range, making it suitable for trace residue analysis. nih.govmdpi.com

Table 1: Typical HPLC-FLD Parameters for Sulfonamide Analysis

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Analytical Column | Stationary phase for separation. | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | nih.govmdpi.com |

| Mobile Phase | Solvent system to move analytes through the column. | Gradient of Acetic Acid, Methanol, and Acetonitrile | nih.govresearchgate.net |

| Derivatization Agent | Reagent to add a fluorescent tag. | Fluorescamine | nih.govmdpi.commdpi.com |

| Detection | Wavelengths for analyte detection. | Excitation/Emission wavelengths are dependent on the fluorescent tag used. | researchgate.net |

| Validation | Performance metrics. | Recoveries of 77-121% with high precision. LODs in the µg/kg range. | mdpi.comnih.gov |

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique used for compound-specific isotope analysis (CSIA) rather than for routine quantification. nih.gov This method allows for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within the this compound molecule. nih.govnih.gov Such measurements are critical for tracing the origin and understanding the degradation pathways of the compound in the environment. nih.gov

For GC analysis, sulfonamides like this compound must be derivatized to increase their volatility and thermal stability. nih.govscienceopen.com Chromatographic separation is typically performed on a low-polarity capillary column, such as a Zebron ZB-1 or similar, under a programmed temperature gradient to ensure good peak separation. acs.orgresearchgate.net The GC system is interfaced with an IRMS, which measures the isotopic ratios of the analyte as it elutes from the column. researchgate.net

Table 2: Representative GC-IRMS Conditions for Sulfonamide Isotope Analysis

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Analytical Column | Stationary phase for separation. | Zebron ZB-1 (60 m × 0.32 mm × 0.25 μm) | acs.org |

| Carrier Gas | Inert gas to carry sample through the column. | Helium at a constant flow rate (e.g., 2.0 mL/min) | acs.org |

| Injector | Introduces the sample into the GC. | Split/splitless injector at 250 °C | researchgate.net |

| Oven Program | Temperature gradient for separation. | Initial temp held, then ramped (e.g., to 280 °C) | researchgate.net |

| Detection | Measures isotopic ratios of eluting compounds. | Isotope Ratio Mass Spectrometer | nih.govnih.gov |

Derivatization Methods for Enhanced Analytical Detection and Specificity

Derivatization is a critical sample preparation step that modifies the chemical structure of an analyte to make it suitable for a specific analytical method. nih.govnih.gov For this compound, the derivatization strategy depends on the chosen analytical technique.

For HPLC-FLD analysis , the primary goal is to introduce a fluorophore. This is typically achieved through a pre-column reaction with a derivatizing agent like fluorescamine, which reacts with the primary amine group of the sulfonamide to create a highly fluorescent product. mdpi.commdpi.comresearchgate.net This significantly enhances the sensitivity and selectivity of the detection. researchgate.net

For GC-IRMS analysis , the objective is to make the non-volatile sulfonamide amenable to gas chromatography. scienceopen.com This is accomplished by converting the polar amine group of the sulfonamide functionality into a less polar, more thermally stable derivative. scienceopen.com A common approach is methylation using reagents such as (trimethylsilyl)diazomethane (TMSD). nih.govnih.gov This reaction targets the N1 position of the sulfonamide group, effectively capping the polar site and allowing the molecule to be volatilized without decomposition in the GC injector. nih.govuni-bayreuth.de Other reagents like pentafluorobenzyl bromide have also been used for derivatizing the sulfonamide amine group for GC-MS analysis. scienceopen.com

Table 3: Comparison of Derivatization Methods for Sulfonamide Analysis

| Analytical Method | Purpose of Derivatization | Example Reagent | Target Functional Group | Reference |

|---|---|---|---|---|

| HPLC-FLD | Introduce a fluorescent tag for detection. | Fluorescamine | Primary Amine | mdpi.comresearchgate.net |

| GC-IRMS | Increase volatility and thermal stability. | (Trimethylsilyl)diazomethane (TMSD) | Sulfonamide N1-Amine | nih.govnih.gov |

Isotope Analysis for Tracing Compound Origin and Degradation Pathways

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to investigate the source and environmental fate of contaminants like this compound. nih.govnih.gov By measuring the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the compound, researchers can identify its origin and track transformation processes. nih.govacs.org

During degradation reactions (e.g., biodegradation, photolysis), molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes. acs.org This phenomenon, known as kinetic isotope fractionation, leads to an enrichment of the heavier isotopes in the remaining, undegraded pool of the compound. By measuring the change in the isotopic signature (expressed as delta values, δ), the extent of degradation can be assessed. acs.org

For instance, a study on the related compound sulfadimidine in a contaminated aquifer found that δ¹³C values ranged from -25.2‰ to -24.4‰, and δ³⁴S values ranged from 2.1‰ to 1.7‰. acs.orgnih.gov While the observed differences were small, they indicated that degradation was occurring. acs.org Multi-element isotope analysis, which involves measuring the ratios of two or more different isotopes (e.g., δ¹⁵N vs. δ¹³C), provides a more robust method for distinguishing between different degradation pathways, as each pathway can have a unique isotopic fingerprint. acs.orguni-bayreuth.de This approach is crucial for understanding the environmental behavior and attenuation of sulfonamides. acs.org

Table 4: Isotope Data for Sulfadimidine from a Contaminated Groundwater Site (Illustrative Example)

| Sample Location | Concentration (µg/L) | δ¹³C (‰) | δ³⁴S (‰) | Reference |

|---|---|---|---|---|

| Well 1 | 364 | -25.2 | 2.1 | acs.orgnih.gov |

| Well 2 | 298 | -24.8 | 1.9 | acs.orgnih.gov |

| Well 3 | 255 | -24.6 | 1.8 | acs.orgnih.gov |

| Well 4 | 171 | -24.4 | 1.7 | acs.orgnih.gov |

Vii. Applications of 2,6 Diethylbenzene 1 Sulfonamide As a Chemical Scaffold and Research Tool

Utility as an Intermediate and Building Block in Complex Organic Synthesis

2,6-Diethylbenzene-1-sulfonamide serves as a versatile intermediate and building block in the field of organic synthesis. Its chemical structure, featuring a sulfonamide group attached to a sterically hindered diethylbenzene ring, allows for a variety of chemical transformations. The sulfonamide moiety can act as a directing group or be chemically modified, while the aromatic ring can undergo further substitution reactions.

One notable application of a structurally related compound, 1,2-diethylbenzene (B43095), is in the synthesis of 5,6-diethyl indan-2-ylamine hydrochloride, an intermediate for more complex molecules. google.com The synthesis involves a Friedel-Crafts acylation of 1,2-diethylbenzene with propionyl chloride. google.com This highlights the reactivity of the diethylbenzene core, a central feature of this compound.

While direct examples of the use of this compound in multi-step complex syntheses are not extensively documented in readily available literature, the reactivity of the sulfonamide group is well-established. Sulfonamides, in general, are crucial in the synthesis of various heterocyclic compounds and can undergo reactions like N-alkylation and N-arylation. organic-chemistry.org For instance, the synthesis of novel heterocyclic compounds containing a sulfonamide moiety often starts from a functionalized benzenesulfonamide (B165840) derivative. scirp.org

The related compound, 2,6-diethylbenzene-1-sulfonyl chloride, is described as a versatile small molecule scaffold, indicating its utility in building more complex chemical structures. cymitquimica.com This suggests that the corresponding sulfonamide would also serve as a valuable starting material.

The synthesis of various organic compounds often relies on building blocks that can introduce specific functionalities and structural motifs. The table below outlines some related sulfonamide compounds and their synthetic applications, illustrating the potential roles of this compound as a synthetic intermediate.

Table 1: Examples of Sulfonamide-based Synthetic Intermediates

| Starting Material | Reagents | Product Type |

| 4-Acetyl-N,N-diethylbenzenesulfonamide | Dimethylformamide dimethylacetal (DMF-DMA) | Enaminone intermediate for pyrazoles, pyrimidines, etc. scirp.org |

| 4-tert-Butyl-2,6-dimethylbenzenesulfonamide | Glyoxal | Symmetric and asymmetric aromatic sulfones mdpi.com |

| Anilines | DABSO (SO2 surrogate), HCl, Cu catalyst | Aryl sulfonyl chlorides, then sulfonamides organic-chemistry.org |

Role as a Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, the availability of high-purity reference standards is critical for the development, validation, and quality control of analytical methods. spirochem.com These standards serve as a benchmark to accurately identify and quantify substances in various samples. spirochem.com this compound is available as a reference standard, indicating its use in such analytical applications. biosynth.comsigmaaldrich.com

Reference standards are essential for techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). They are used to determine retention times, calibrate instrument responses, and confirm the identity of analytes in a sample matrix. For instance, in the pharmaceutical industry, reference standards for impurities and metabolites are crucial for ensuring the safety and efficacy of drug products. spirochem.comsynzeal.com

While specific analytical methods detailing the use of this compound as a reference standard are not extensively published, its commercial availability in high purity underscores its role in this capacity. biosynth.comsigmaaldrich.combldpharm.com The development of analytical methods for related compounds, such as impurities in pharmaceutical products, often requires the synthesis of these impurities as reference standards.

The table below provides predicted collision cross-section (CCS) values for different adducts of this compound. This data is valuable for its identification in mass spectrometry-based analytical methods. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 214.08963 | 144.9 |

| [M+Na]+ | 236.07157 | 153.6 |

| [M-H]- | 212.07507 | 148.6 |

| [M+NH4]+ | 231.11617 | 164.0 |

| [M+K]+ | 252.04551 | 150.1 |

| [M+H-H2O]+ | 196.07961 | 139.2 |

| [M+HCOO]- | 258.08055 | 163.3 |

| Data sourced from PubChemLite uni.lu |

Exploration in Supramolecular Chemistry and Crystal Engineering (if applicable to non-medicinal supramolecular assemblies)

The sulfonamide group is a key functional group in supramolecular chemistry and crystal engineering due to its ability to form robust hydrogen bonds. researchgate.netacs.org The N-H group acts as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. This allows for the formation of predictable and stable supramolecular synthons, which are structural units in a crystal formed by intermolecular interactions. acs.org

While specific studies on the supramolecular assemblies of this compound are not prominent in the searched literature, the broader class of sulfonamides has been extensively studied. For example, research on U-shaped hydrazinyl-sulfonamides demonstrates how these molecules form predictable crystal packing through a combination of classical hydrogen bonds and other non-covalent interactions. researchgate.net Similarly, studies on sulfadimethoxine (B1681780) have shown that the sulfonamide group can participate in various supramolecular synthons, influencing the crystal structure of cocrystals and salts. acs.org

The presence of the bulky diethyl groups on the benzene (B151609) ring of this compound would likely influence its crystal packing and the geometry of its supramolecular assemblies. These alkyl groups could engage in weaker C-H···O or C-H···π interactions, further stabilizing the crystal lattice. researchgate.net

The design of novel macrocyclic receptors is a significant area of supramolecular chemistry. semanticscholar.org While not a macrocycle itself, the structural features of this compound could make it a candidate for inclusion in larger supramolecular systems or as a guest molecule within a host macrocycle. The interplay of hydrogen bonding from the sulfonamide group and hydrophobic interactions from the diethylbenzene moiety could lead to interesting host-guest chemistry.

Research into sulfonamide-substituted silatranes has revealed the formation of cyclic dimers in the crystal lattice through intermolecular N-H···O-Si hydrogen bonds and C-H···O=S short contacts. nih.gov This further highlights the potential of the sulfonamide group to direct the formation of specific supramolecular architectures.

Viii. Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes for 2,6-Diethylbenzene-1-sulfonamide

The chemical industry's increasing focus on environmental stewardship necessitates the development of green and sustainable synthetic processes. For this compound, future research will likely pivot from traditional synthetic methods to more eco-friendly alternatives that prioritize waste reduction, energy efficiency, and the use of benign substances.

Key Research Thrusts:

Solvent-Free and Aqueous Synthesis: A significant advancement in green chemistry is the move towards using water as a solvent or eliminating solvents altogether. Research has demonstrated facile and environmentally benign synthesis of various sulfonamides in aqueous media, which avoids the use of organic bases and simplifies product isolation to mere filtration. rsc.org Applying a similar methodology, using equimolar amounts of 2,6-diethylbenzenesulfonyl chloride and an amino source in water, could offer a high-yield, sustainable route to the target compound.

Catalytic Innovations: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. ekb.eg Future efforts could explore the use of solid-supported catalysts or nanoparticles, such as zinc oxide nanoparticles, which have proven effective in the chemo-selective synthesis of other sulfonamides. ekb.eg These catalysts can often be recovered magnetically and reused, significantly reducing waste. ekb.eg

Alternative Energy Sources: Microwave-assisted synthesis represents a promising avenue for accelerating reaction times and improving energy efficiency. ekb.eg The application of microwave irradiation to the reaction of 2,6-diethylbenzenesulfonic acid with a chlorinating agent, followed by amination, could drastically shorten the synthesis time compared to conventional heating methods. ekb.egnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, are excellent examples of atom-economical processes that could be adapted for the derivatization of this compound in a sustainable manner. colab.ws

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Traditional Method | Green Alternative | Potential Advantages |

| Solvent | Organic Solvents (e.g., Toluene, Xylene) google.com | Water or Solvent-Free | Reduced VOCs, simplified workup, lower toxicity rsc.orgcolab.ws |

| Catalyst | Stoichiometric Base (e.g., Pyridine) | Reusable Catalyst (e.g., ZnO NPs) | Catalyst recovery and reuse, waste reduction ekb.eg |

| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation | Faster reaction rates, lower energy consumption ekb.egnih.gov |

| Reaction Type | Multi-step synthesis | One-Pot or Multi-component Reactions | Increased efficiency, reduced waste, time-saving colab.wsnih.gov |

Advanced Spectroscopic and Structural Characterization Under Varied Environmental Conditions

While standard spectroscopic data for this compound exists, a deeper understanding of its structural dynamics requires advanced characterization techniques, particularly under conditions that mimic its potential application environments.

Future research should focus on:

Gas-Phase Conformational Analysis: Techniques like rotational spectroscopy are exceptionally powerful for determining the precise three-dimensional structures of molecules in the gas phase, free from intermolecular interactions. mdpi.com Such studies on this compound could reveal its preferred conformations, the rotational barriers of the ethyl groups, and the geometry of the sulfonamide moiety with high accuracy. This information is fundamental to understanding its intrinsic properties and reactivity.

Condensed-Phase Dynamics: Employing advanced NMR spectroscopy techniques, such as variable temperature NMR, can provide insights into the conformational changes and intermolecular interactions of this compound in different solvents. mlsu.ac.in This is crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Solid-State Characterization: Comprehensive solid-state analysis using techniques like X-ray crystallography and solid-state NMR would elucidate the packing arrangements and intermolecular interactions (e.g., hydrogen bonding) in the crystalline form. mkjc.in Furthermore, studying the compound under varying pressure and temperature can reveal potential polymorphic transitions, which is critical for applications in materials science and pharmaceuticals.

Vibrational Spectroscopy under Non-ambient Conditions: Using Fourier Transform Infrared (FTIR) and Raman spectroscopy at different temperatures and pressures can help to understand the stability of the compound and the nature of its intermolecular interactions in the solid state. mdpi.com

| Spectroscopic Technique | Information Gained | Relevance |

| Rotational Spectroscopy | Precise gas-phase molecular structure, conformational preferences mdpi.com | Fundamental understanding of intrinsic molecular properties |

| Variable Temperature NMR | Conformational dynamics in solution, solvent effects mlsu.ac.in | Predicting behavior in reaction media or biological systems |

| X-ray Crystallography | Crystal packing, intermolecular interactions, polymorphism mkjc.in | Material properties, formulation development |

| Advanced FTIR/Raman | Vibrational modes, strength of hydrogen bonds under stress mdpi.com | Stability, material integrity under varied conditions |

Integration of Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Reactivity

The convergence of computational chemistry and artificial intelligence (AI) is creating powerful new tools for chemical research. Machine learning (ML) models can be trained on large datasets to predict the properties and reactivity of molecules, accelerating discovery and reducing the need for resource-intensive experiments. researchgate.net

Emerging applications for this compound include:

Property Prediction: AI and ML algorithms can be trained to predict a wide range of properties for this compound and its hypothetical derivatives. google.comgoogle.com This includes physicochemical properties like solubility and lipophilicity, as well as more complex characteristics relevant to materials science or medicinal chemistry. researchgate.netcore.ac.uk Deep learning models, in particular, show promise in accurately predicting properties even from small and complex datasets. nih.gov

Reactivity and Reaction Outcome Prediction: Computational models can predict the most likely sites of reaction on the this compound scaffold and forecast the outcomes of various chemical transformations. researchgate.net This can guide synthetic efforts by identifying the most promising reaction conditions and avoiding unproductive pathways.

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs), can be used to design novel derivatives of this compound with desired property profiles. nih.gov By defining a target property or activity, these models can propose new molecular structures for synthesis and testing, vastly expanding the accessible chemical space.

| AI/ML Application | Description | Potential Impact on Research |

| Property Prediction | Using models to forecast physicochemical and biological properties. google.comnih.gov | Rapid screening of virtual libraries; prioritization of synthetic targets. |

| Reactivity Mapping | Predicting reaction sites and outcomes for various reagents. researchgate.net | Efficient planning of synthetic routes; discovery of novel reactions. |

| Generative Design | Creating novel molecular structures with optimized properties. nih.gov | Accelerated discovery of new materials or biologically active agents. |

Exploration of Novel Chemical Transformations and Derivatization Possibilities

The this compound scaffold, with its distinct substitution pattern, offers unique opportunities for novel chemical transformations and the synthesis of a diverse range of derivatives. While the sulfonamide group is a well-established functional handle, the steric hindrance from the two ethyl groups presents both a challenge and an opportunity for selective chemistry.

Future research directions could involve:

Q & A

Q. How can researchers resolve contradictions in biological activity data of sulfonamide derivatives across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Systematic replication under standardized conditions (e.g., identical cell models, controls) is essential. Meta-analysis of literature data, weighted by study quality (e.g., sample size, analytical validation), can identify trends .

Q. What computational strategies are recommended to predict the reactivity of this compound in novel chemical environments?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations assess solvation effects and conformational stability. PubChem’s computed InChI and SMILES data provide baseline descriptors for reactivity databases .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound?

- Methodological Answer : SAR studies involve synthesizing derivatives with systematic substitutions (e.g., halogenation, alkyl chain variations) followed by bioassays (e.g., enzyme inhibition, antimicrobial activity). Quantitative SAR (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with activity data to identify critical pharmacophores .

Methodological Design & Data Analysis

Q. What experimental designs are optimal for studying the catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Factorial designs (e.g., varying catalyst loading, solvent polarity) combined with enantiomeric excess (ee) measurements via chiral HPLC or GC. Kinetic studies under inert atmospheres prevent oxidation side reactions. Reaction progress is monitored in situ using FTIR or Raman spectroscopy .

Q. How should researchers address discrepancies in spectroscopic data for sulfonamide derivatives during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with computational spectra. If crystallographic data conflicts, re-evaluate sample purity or consider polymorphism .

Biological & Material Science Applications

Q. What protocols are recommended for evaluating this compound as an enzyme inhibitor in biochemical assays?

- Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate specificity via counter-screens against unrelated enzymes. Fluorescence polarization assays monitor binding interactions in real-time .

Q. How can the material science applications of sulfonamide derivatives be explored for polymer modification?

- Methodological Answer : Incorporate this compound into polymer matrices (e.g., polyamides) via copolymerization. Characterize thermal stability (TGA) and mechanical properties (DSC, tensile testing). Sulfonamide’s electron-withdrawing effects enhance ionic conductivity in proton-exchange membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.